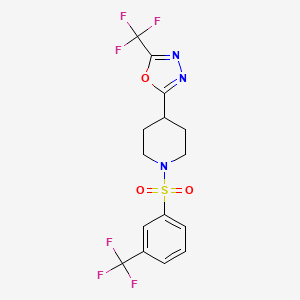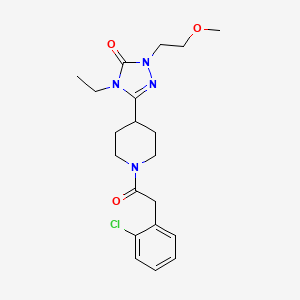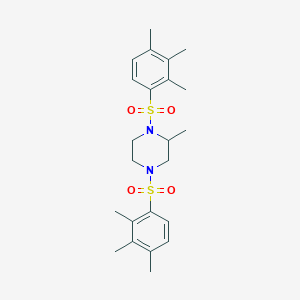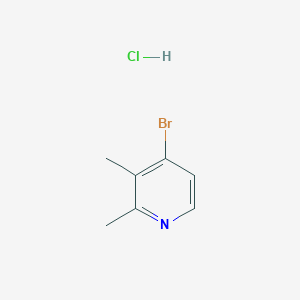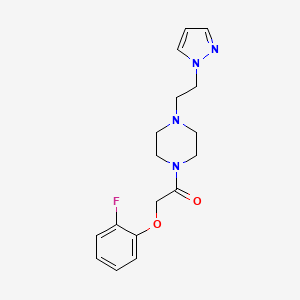
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FPEPP, and it is a synthetic derivative of piperazine. FPEPP is a white crystalline powder that has a molecular weight of 384.47 g/mol.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-fluorophenol with 2-bromoethanone to form 2-(2-fluorophenoxy)ethanone. This intermediate is then reacted with 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone to form the final product.
Starting Materials
2-fluorophenol, 2-bromoethanone, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone
Reaction
Step 1: 2-fluorophenol is reacted with 2-bromoethanone in the presence of a base such as potassium carbonate to form 2-(2-fluorophenoxy)ethanone., Step 2: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)ethanone is then added to the reaction mixture and heated under reflux conditions to form the final product, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone.
作用機序
The mechanism of action of FPEPP is not fully understood, but studies have suggested that it exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. FPEPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
生化学的および生理学的効果
FPEPP has been shown to have several biochemical and physiological effects. Studies have shown that FPEPP can modulate the expression of various genes involved in cell growth and proliferation, as well as apoptosis. FPEPP has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the advantages of FPEPP is its potent antitumor activity against various cancer cell lines. This makes it a promising drug candidate for the treatment of cancer. However, one of the limitations of FPEPP is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of FPEPP. One potential direction is to investigate its potential as a drug candidate for the treatment of other diseases, such as neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to optimize the synthesis method of FPEPP and to improve its solubility in water.
科学的研究の応用
FPEPP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where FPEPP has been investigated as a potential drug candidate for the treatment of various diseases. Studies have shown that FPEPP has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c18-15-4-1-2-5-16(15)24-14-17(23)21-11-8-20(9-12-21)10-13-22-7-3-6-19-22/h1-7H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRJFLGXCLOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

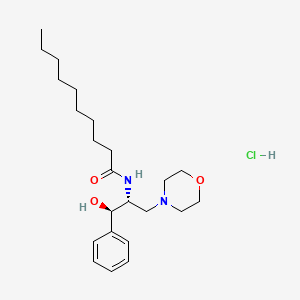
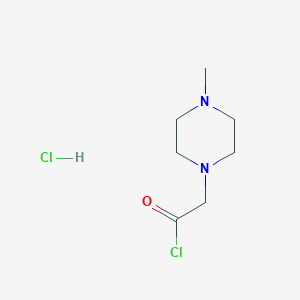
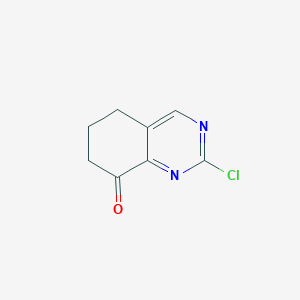
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)
![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol](/img/structure/B2911522.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)
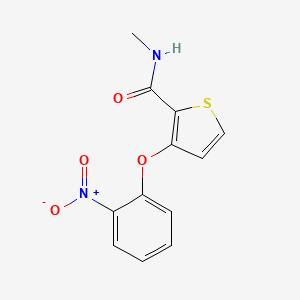
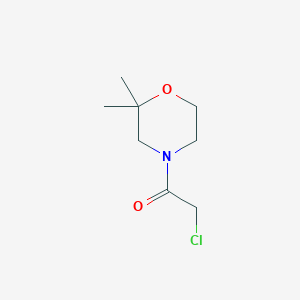
![5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)
